molecular formula C22H23N3O2 B2877114 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one CAS No. 922926-28-1

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No. B2877114
CAS RN: 922926-28-1
M. Wt: 361.445
InChI Key: LURGFVJVPDCEHG-UHFFFAOYSA-N
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Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound has shown promising results in various studies, and its unique structure makes it a potential candidate for developing new drugs.

Scientific Research Applications

Synthesis and Characterization

Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling

This process involves a domino tricyclization that enables the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines, which are complex fused aza-heterocycles containing quinolizine and perimidine moieties. The reaction is notable for its functional-group compatibility, offering a facile method toward these structures (Bin-bin Feng, Jianquan Liu, & Xiang‐Shan Wang, 2017).

Synthesis of 2-Benzazepino[4,5-a]naphthalene Derivatives

This research outlines the efficient synthesis of novel 2-benzazepino[4,5-a]naphthalene derivatives via 1,7-electrocyclisation of nonstabilised azomethine ylides derived from 1-aryl- or 1-alkenyl-naphthalene-2-carbaldehyde derivatives (T. Novák, Z. Mucsi, & B. Balázs et al., 2010).

Natural Bond Orbital (NBO) Analysis and Non-linear Optical (NLO) Properties

A detailed study on the electronic properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound, closely related to the chemical of interest, focusing on intermolecular interactions, electron distribution, and optical properties using the density functional theory (DFT) (Y. Ulaş, 2020).

Molecular Modelling and Biological Activities

Synthesis and Antimicrobial Activity

This research synthesized 6-(2-Naphtyl)-1-phenyl-4-3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines and related compounds, evaluating their antimicrobial activities against various bacterial species. The study demonstrates the potential of naphthalene derivatives in inhibiting the growth of gram-positive and gram-negative bacteria (A. Abdelhamid, Zeineb H. Ismail, & Marwa S. El Gendy et al., 2008).

Anticonvulsant Activity Evaluation

Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives were synthesized and evaluated for their potential anticonvulsant activities. The research highlights the synthesis, pharmacological evaluation, and molecular modelling of these compounds as potential anticonvulsant agents (Nagat Ghareb, Mohamed M Abdel Daim, & Norhan M. El-Sayed et al., 2017).

Photophysical and Optical Studies

Photophysical Study of Probes

The photophysical behavior of probes such as acrylodan, ANS, and prodan in various alcohols and aqueous mixtures, providing insights into their max emission properties and solvent interactions. This study aids in understanding the photophysical properties of naphthalene derivatives in different solvent environments (Fermín Moreno Cerezo, Susana Corrales Rocafort, & Paz Sevilla Sierra et al., 2001).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)23-25(21)16-22(27)24-14-5-1-2-6-15-24/h3-4,7-13H,1-2,5-6,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGFVJVPDCEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

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